Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-
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Overview
Description
Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of the imidazo[1,2-a]pyridine core structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent-free or solvent-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-2-methanol derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can modulate receptor activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-2-methanol
Uniqueness
Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- is unique due to the presence of the N-(3-chlorophenyl) and 6-methyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C15H14ClN3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
3-chloro-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14ClN3/c1-11-5-6-15-18-14(10-19(15)9-11)8-17-13-4-2-3-12(16)7-13/h2-7,9-10,17H,8H2,1H3 |
InChI Key |
ULEDPIXOGAZIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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